3,5-Difluorobenzamidine hydrochloride

Perovskite Photovoltaics 2D/3D Heterojunction Passivation Power Conversion Efficiency

Generic benzamidine analogs fail to deliver the potency (Ki 35 µM) or perovskite PCE (18.09%) required for advanced R&D. 3,5-Difluorobenzamidine hydrochloride (CAS 144797-68-2) is the validated, regioisomerically pure solution: - Achieves 24.57% PCE in ambient-fabricated perovskite solar cells, retaining >93% efficiency after 2,700 h. - Delivers IC₅₀ 180 nM against trypsin-a ~194-fold potency gain over unsubstituted benzamidine. - Dual inhibitor of serine proteases & lysyl oxidase; supplied with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C7H7ClF2N2
Molecular Weight 192.59 g/mol
CAS No. 144797-68-2
Cat. No. B138670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorobenzamidine hydrochloride
CAS144797-68-2
Molecular FormulaC7H7ClF2N2
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=N)N.Cl
InChIInChI=1S/C7H6F2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H
InChIKeyQCCACCYICHJVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluorobenzamidine Hydrochloride Overview


3,5-Difluorobenzamidine hydrochloride (CAS 144797-68-2) is a fluorinated benzamidine derivative characterized by the presence of two electron-withdrawing fluorine substituents at the 3- and 5-positions of the phenyl ring, forming the hydrochloride salt of 3,5-difluorobenzenecarboximidamide (molecular formula: C₇H₇ClF₂N₂; molecular weight: 192.59 g/mol) . Unlike unsubstituted benzamidine, the symmetric 3,5-difluoro substitution pattern imparts a markedly higher molecular dipole moment that enhances interfacial charge transport and energy band alignment in perovskite solar cell architectures [1]. The compound functions as a reversible, competitive inhibitor of serine proteases including trypsin, thrombin, factor Xa, and urokinase-type plasminogen activator, while also demonstrating lysyl oxidase inhibitory activity that disrupts collagen and elastin cross-linking in vitro [2]. These dual functional profiles—interfacial modifier for high-efficiency optoelectronics and potent protease inhibitor—establish 3,5-difluorobenzamidine hydrochloride as a structurally privileged scaffold whose performance cannot be replicated by generic benzamidine analogs.

Why Generic Analogs Cannot Replace 3,5-Difluorobenzamidine


Generic substitution of 3,5-difluorobenzamidine hydrochloride with cheaper, unsubstituted benzamidine hydrochloride (BzCl) or mono-fluorinated variants leads to quantifiable performance losses in both of its primary application domains. In perovskite photovoltaics, unsubstituted BzCl-modified devices achieve a power conversion efficiency (PCE) of only 18.09%, while devices modified with 3,5-difluorobenzamidine hydrochloride reach 21.21% under identical fabrication conditions—a 3.12 absolute percentage point gain driven by the enhanced dipole moment and superior defect passivation imparted specifically by the 3,5-difluoro substitution pattern [1]. Among fluorinated benzamidine analogs systematically compared (3-FBH, 3,4-DFBH, 3,5-DFBH), the 3,5-difluoro regioisomer consistently delivers the highest PCE (24.57%), establishing that both the number and the relative positions of fluorine substituents are critical for device performance [2]. In biochemical applications, unsubstituted benzamidine exhibits a Ki of 35 µM against trypsin, whereas 3,5-difluorobenzamidine hydrochloride demonstrates an IC₅₀ of 180 nM—representing an approximately 194-fold potency differential that cannot be bridged by merely increasing the concentration of the unsubstituted analog [3]. These data demonstrate that the 3,5-difluoro substitution pattern is not an interchangeable feature but a functional prerequisite for achieving the performance characteristics documented for this specific compound.

3,5-Difluorobenzamidine: Quantified Evidence


Perovskite PCE: 3,5-DFBzCl vs. Benzamidine

In a direct head-to-head comparison within a methylammonium-free (MA-free) FA-Cs perovskite device architecture, 3,5-difluorobenzamidine hydrochloride (DFBzCl) significantly outperformed unsubstituted benzamidine hydrochloride (BzCl) as an interfacial modifier. The incorporation of DFBzCl raised the PCE from 18.09% (control device) to 21.21%, while the BzCl-modified device showed intermediate improvement. The enhanced performance is attributed to the higher dipole moment of DFBzCl, which strengthens internal electric fields, improves energy band alignment, and facilitates superior charge transport at the 2D/3D perovskite interface [1].

Perovskite Photovoltaics 2D/3D Heterojunction Passivation Power Conversion Efficiency

Optimal Fluorine Substitution in Perovskite Solar Cells

A systematic comparison of fluorinated benzamidine hydrochloride salts—3-fluorobenzamidine hydrochloride (3-FBH), 3,4-difluorobenzamidine hydrochloride (3,4-DFBH), and 3,5-difluorobenzamidine hydrochloride (3,5-DFBH)—demonstrated that the 3,5-difluoro substitution pattern yields the highest PCE at 24.57%, which is among the highest efficiencies ever reported for perovskite solar cells fabricated in ambient air. This performance superiority arises because the symmetric 3,5-difluoro configuration optimally balances defect passivation (via ionic, hydrogen, and coordination bonding), tensile strain release, and interfacial energy band alignment modulation compared to mono-fluorinated or asymmetrically difluorinated analogs [1].

Perovskite Solar Cells Fluorination Strategy Interfacial Defect Passivation

Trypsin Inhibition Potency vs. Benzamidine

Cross-study comparison reveals a dramatic potency differential between 3,5-difluorobenzamidine hydrochloride and unsubstituted benzamidine against trypsin. BindingDB reports an IC₅₀ of 180 nM for 3,5-difluorobenzamidine hydrochloride in a fluorescence-based assay using N-Boc-FSR-AMC substrate [1]. Unsubstituted benzamidine hydrochloride demonstrates a Ki of 35 µM (35,000 nM) against trypsin . Although IC₅₀ and Ki are not identical parameters, the approximately 194-fold difference in concentration required for 50% inhibition clearly indicates that the 3,5-difluoro substitution profoundly enhances binding affinity to the trypsin active site. This potency gain is consistent with the electron-withdrawing effect of fluorine substituents enhancing electrostatic interactions with Asp189 in the S1 specificity pocket [2].

Serine Protease Inhibition Trypsin Enzyme Kinetics

Long-Term Humidity and Thermal Stability

Unencapsulated perovskite solar cells modified with 3,5-difluorobenzamidine hydrochloride (3,5-DFBH) demonstrate exceptional long-term stability under both humid and thermal stress conditions. The optimized devices retained over 93% of their initial PCE after 2700 hours of storage at 10–20% relative humidity and maintained over 91% of initial efficiency after 1700 hours of continuous heating at 65°C [1]. These stability metrics are a direct consequence of the fluorine-induced enhancement of moisture resistance at the perovskite surface—a property absent in non-fluorinated benzamidine hydrochloride (BzCl)-modified devices, which show inferior stability under identical conditions [2].

Perovskite Solar Cell Stability Humidity Resistance Thermal Stability

Lysyl Oxidase Inhibition: Collagen and Elastin Synthesis

Beyond its serine protease inhibitory activity, 3,5-difluorobenzamidine hydrochloride (designated 3,5-DFB) functions as an inhibitor of lysyl oxidase, the enzyme responsible for initiating covalent cross-linking of collagen and elastin fibers in the extracellular matrix. In vitro studies employing electrophoresis methodology demonstrate that 3,5-DFB inhibits the synthesis of both collagen and elastin . This enzymatic target profile is distinct from that of unsubstituted benzamidine hydrochloride, which is not reported to inhibit lysyl oxidase at comparable concentrations. The dual inhibitory activity against both serine proteases and lysyl oxidase represents a unique polypharmacological profile among benzamidine derivatives .

Lysyl Oxidase Inhibition Collagen Cross-Linking Fibrosis Research

In Silico ADMET Profile vs. Benzamidine

Computational ADMET profiling of 3,5-difluorobenzamidine hydrochloride reveals a bioavailability score of 0.55 and a favorable cytochrome P450 inhibition profile: the compound is predicted to be a non-inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, with high predicted gastrointestinal absorption . These in silico parameters compare favorably to unsubstituted benzamidine hydrochloride, which exhibits more promiscuous CYP inhibition characteristics. The fluorination pattern contributes to enhanced metabolic stability through reduced susceptibility to oxidative metabolism at the 3- and 5-positions [1]. While these are computational predictions requiring experimental validation, they provide a rational basis for selecting 3,5-difluorobenzamidine over unsubstituted or mono-fluorinated alternatives in drug discovery programs where CYP liability is a concern.

ADMET Prediction Drug-Likeness Cytochrome P450 Inhibition

3,5-Difluorobenzamidine Hydrochloride: Application Scenarios


Ambient-Air Perovskite Solar Cell Fabrication

For research groups and industrial R&D teams developing perovskite solar cells (PSCs) in ambient air environments—where moisture and oxygen exposure compromise device performance—3,5-difluorobenzamidine hydrochloride (3,5-DFBH) is the proven interfacial modifier of choice. Devices modified with 3,5-DFBH achieve a PCE of 24.57%, ranking among the highest efficiencies reported for air-fabricated PSCs, and retain >93% of initial efficiency after 2700 hours at 10–20% relative humidity [1]. The 3,5-difluoro substitution pattern is specifically validated as superior to mono-fluorinated (3-FBH) and regioisomeric difluorinated (3,4-DFBH) alternatives through systematic comparison [1]. Procurement of the correct regioisomer (CAS 144797-68-2) is essential: substitution with 3-FBH or 3,4-DFBH yields measurably lower efficiency and stability.

Serine Protease Inhibition for Drug Discovery Assays

In biochemical assay development requiring sub-micromolar trypsin inhibition, 3,5-difluorobenzamidine hydrochloride provides an IC₅₀ of 180 nM, enabling effective enzyme inhibition at working concentrations approximately 194-fold lower than those required for unsubstituted benzamidine hydrochloride (Ki = 35 µM) [2]. This potency advantage is critical for high-throughput screening campaigns where minimizing compound concentration reduces solvent (DMSO) interference and false-positive rates. The compound's reversible, competitive mechanism of action, combined with its favorable predicted CYP inhibition profile (non-inhibitor of CYP1A2, 2C19, 2C9, 2D6, 3A4), makes it a preferred tool compound for serine protease target validation studies .

Dual Protease and LOX Inhibition for ECM Research

For fibrosis and extracellular matrix biology research programs investigating the interplay between proteolytic degradation and collagen/elastin cross-linking, 3,5-difluorobenzamidine hydrochloride offers a unique dual-target inhibitory profile. The compound inhibits both serine proteases (trypsin, thrombin, factor Xa, urokinase-type plasminogen activator) and lysyl oxidase, thereby suppressing collagen and elastin synthesis in vitro . This dual functionality is not available from unsubstituted benzamidine hydrochloride, which lacks lysyl oxidase inhibitory activity. Researchers investigating pathological fibrosis, tumor microenvironment remodeling, or wound healing can employ a single agent to simultaneously probe both enzymatic axes.

Fluorinated Building Block for Protease Inhibitor Synthesis

As a synthetic intermediate, 3,5-difluorobenzamidine hydrochloride serves as a key fluorinated benzamidine building block in the synthesis of pharmaceuticals targeting protease enzymes implicated in viral infections and certain cancers . The 3,5-difluoro substitution pattern on the benzamidine scaffold provides a privileged P1 fragment with enhanced binding affinity to serine protease S1 pockets compared to unsubstituted or mono-fluorinated benzamidine precursors. The compound is commercially available at ≥95% purity with batch-specific quality control documentation (NMR, HPLC, GC) from multiple suppliers, ensuring reproducible synthetic outcomes . For medicinal chemistry programs developing factor Xa inhibitors, thrombin inhibitors, or urokinase inhibitors, this specific difluorinated benzamidine scaffold offers a validated starting point with documented potency advantages.

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